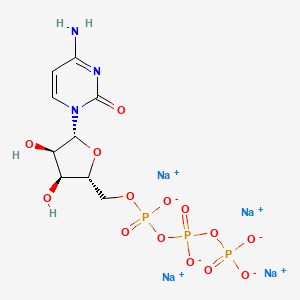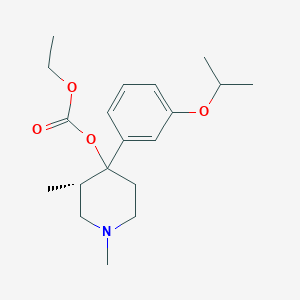
Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate is a synthetic organic compound characterized by its unique structure, which includes an ethyl carbonate group attached to a piperidine ring substituted with a 3-isopropoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple amines and aldehydes or ketones.
Introduction of the Isopropoxyphenyl Group: This step involves the substitution of a phenyl group with an isopropoxy group, which can be achieved using isopropyl alcohol and a suitable catalyst.
Attachment of the Ethyl Carbonate Group: The final step involves the reaction of the piperidine derivative with ethyl chloroformate under basic conditions to form the ethyl carbonate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Esters, amides.
Wissenschaftliche Forschungsanwendungen
Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(3-isopropoxyphenyl)propanoate
- 3-Isopropoxy-3-phenylpropyl chloride
- Isopropoxy (phenyl)silane
Uniqueness
Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate is unique due to its specific structural features, such as the combination of a piperidine ring with an isopropoxyphenyl group and an ethyl carbonate ester. This unique structure imparts distinct chemical and pharmacological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1527477-11-7 |
|---|---|
Molekularformel |
C19H29NO4 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
[(3S)-1,3-dimethyl-4-(3-propan-2-yloxyphenyl)piperidin-4-yl] ethyl carbonate |
InChI |
InChI=1S/C19H29NO4/c1-6-22-18(21)24-19(10-11-20(5)13-15(19)4)16-8-7-9-17(12-16)23-14(2)3/h7-9,12,14-15H,6,10-11,13H2,1-5H3/t15-,19?/m0/s1 |
InChI-Schlüssel |
OJGKBIRRFPYKKZ-FUKCDUGKSA-N |
Isomerische SMILES |
CCOC(=O)OC1(CCN(C[C@@H]1C)C)C2=CC(=CC=C2)OC(C)C |
Kanonische SMILES |
CCOC(=O)OC1(CCN(CC1C)C)C2=CC(=CC=C2)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Dimethylamino)anilino]anthracene-9,10-dione](/img/structure/B13146841.png)
![7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13146861.png)

![1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)
![4-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13146879.png)
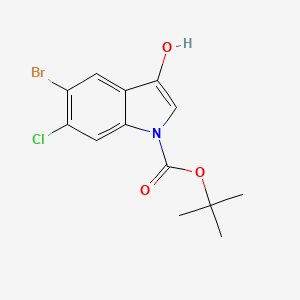
![2-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13146888.png)
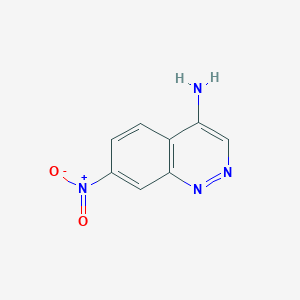
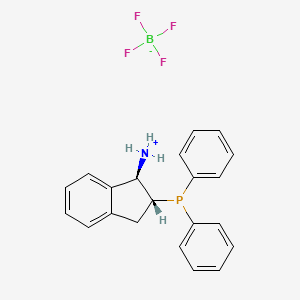
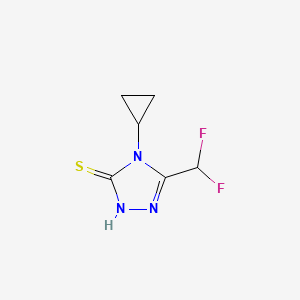
![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)
